

Application Notes and Protocols: N/TERT-1 Cell Culture with AMG9810 Treatment

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Compound of Interest

Compound Name: AMG9810

Cat. No.: B1667045

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Introduction

N/TERT-1 cells are human keratinocytes immortalized through the expression of human telomerase reverse transcriptase (hTERT). These cells bypass senescence while retaining normal growth and differentiation characteristics, making them a valuable and reproducible model system for dermatological research and drug screening.^{[1][2]} This document provides a detailed protocol for the culture of N/TERT-1 cells and their treatment with **AMG9810**, a selective and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.^{[3][4][5]}

AMG9810 has been shown to promote the proliferation of N/TERT-1 cells through the activation of the EGFR/Akt/mTOR signaling pathway.^{[6][7]} These application notes offer a comprehensive guide for studying the effects of **AMG9810** on N/TERT-1 cells, including protocols for cell culture, drug treatment, and analysis of cellular responses.

Data Summary

Table 1: N/TERT-1 Cell Culture Conditions

Parameter	Recommendation
Cell Line	N/TERT-1 (Human Keratinocyte)
Morphology	Epithelial
Culture Medium	Keratinocyte-SFM (Serum-Free Medium) with supplements
Growth Conditions	37°C, 5% CO ₂ , humidified incubator
Subculture	When cells reach 70-80% confluency
Seeding Density	2 x 10 ⁴ cells/well (96-well plate for assays)

Table 2: AMG9810 Treatment Parameters

Parameter	Recommendation
Compound	AMG9810
Mechanism of Action	Selective and competitive TRPV1 antagonist
Solvent	Dimethyl sulfoxide (DMSO)
Working Concentrations	0.25, 0.5, 1, 5 µM in culture medium
Treatment Duration	24, 48, 72 hours for proliferation and cytotoxicity assays
Effect on N/TERT-1	Promotes proliferation via EGFR/Akt/mTOR pathway

Experimental Protocols

N/TERT-1 Cell Culture

Materials:

- N/TERT-1 cells
- Keratinocyte-SFM (Serum-Free Medium)

- Bovine Pituitary Extract (BPE) and Human Recombinant Epidermal Growth Factor (EGF) supplements
- Trypsin-EDTA solution (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-25 or T-75)
- 96-well plates
- Complete culture medium: Keratinocyte-SFM with BPE and EGF supplements.

Protocol for Thawing and Culturing:

- Rapidly thaw the cryopreserved vial of N/TERT-1 cells in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
- Centrifuge at 125 x g for 5-7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete culture medium.
- Transfer the cell suspension to a T-25 or T-75 culture flask.
- Incubate at 37°C in a humidified incubator with 5% CO₂.
- Change the medium every 2-3 days.

Protocol for Subculturing:

- When cells reach 70-80% confluency, aspirate the culture medium.
- Wash the cell monolayer once with sterile PBS.
- Add 1-2 mL (for a T-75 flask) of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.

- Neutralize the trypsin by adding 4-5 mL of complete culture medium.
- Collect the cell suspension in a 15 mL conical tube and centrifuge at 125 x g for 5-10 minutes.
- Discard the supernatant, resuspend the cell pellet in fresh complete culture medium, and seed into new flasks at the desired density.

AMG9810 Treatment

Materials:

- **AMG9810** powder
- DMSO
- N/TERT-1 cells cultured as described above
- Complete culture medium

Protocol:

- Prepare a stock solution of **AMG9810** in DMSO. For example, a 10 mM stock solution. Store at -20°C.
- On the day of the experiment, dilute the **AMG9810** stock solution in complete culture medium to the desired final concentrations (e.g., 0.25, 0.5, 1, 5 µM). Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
- Seed N/TERT-1 cells in a 96-well plate at a density of 2×10^4 cells per well in 100 µL of complete culture medium.^[6]
- Incubate for 24 hours to allow for cell attachment.
- Remove the medium and add 100 µL of the medium containing the different concentrations of **AMG9810** or the vehicle control (medium with the same concentration of DMSO).
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

Cell Proliferation Assay (Example: MTS Assay)

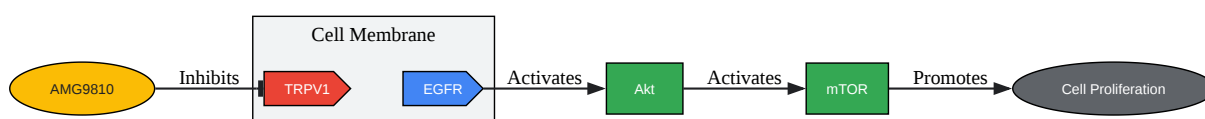
Materials:

- N/TERT-1 cells treated with **AMG9810** as described above
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
- 96-well plate reader

Protocol:

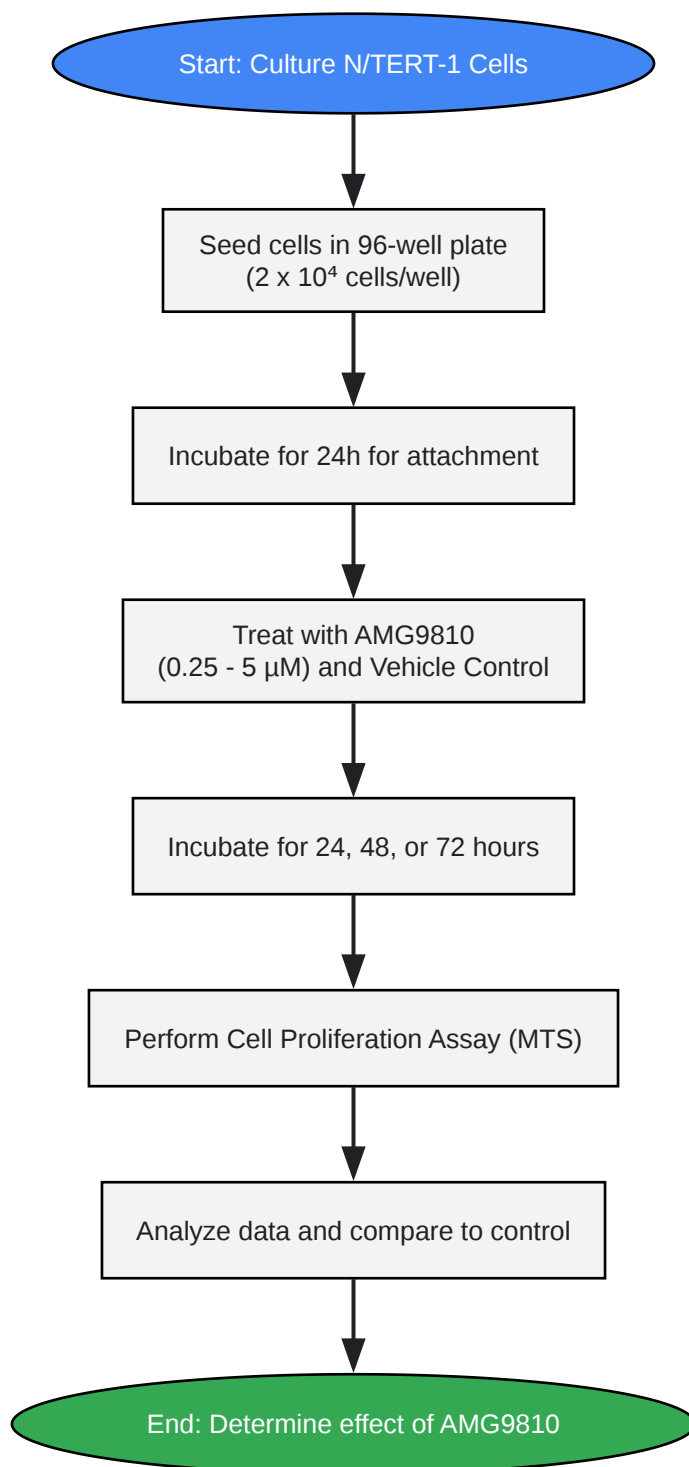
- At the end of the treatment period, add 20 μ L of CellTiter 96® AQueous One Solution to each well.[6]
- Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.[6]
- Measure the absorbance at 490 nm using a 96-well plate reader.
- Calculate the cell proliferation relative to the vehicle control.

Visualizations



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Caption: **AMG9810** signaling pathway in N/TERT-1 cells.



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Caption: Workflow for **AMG9810** treatment and proliferation assay.

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